molecular formula C48H53N6O7P B1458949 3-Deaza-DA cep CAS No. 666257-76-7

3-Deaza-DA cep

Cat. No. B1458949
M. Wt: 856.9 g/mol
InChI Key: KANZRWOEDDAVIO-IHHNYUCOSA-N
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Description

3-Deaza-3-methyl-dA CEP, also known as BA 0212, is a stable analog of N3-methyladenine (3MeA), which is the major cytotoxic lesion formed in DNA by methylating agents . It can be used to incorporate this important, stable analog into synthetic oligonucleotides .


Synthesis Analysis

3-Deaza-3-methyl-dA CEP couples with greater than 95% efficiency (typically >97%) using the standard protocols recommended for popular synthesizers with a 15 minute coupling time . Shorter coupling times gave less efficient incorporation . Cleavage and deprotection may be accomplished using standard techniques e.g., concentrated ammonium hydroxide at 55 °C for 18 h .


Molecular Structure Analysis

The molecular formula of 3-Deaza-3-methyl-dA CEP is C56H59N6O8P . The molecular weight is 975.08 . The nucleoside 3-deaza-3-methyl-2’-deoxyadenosine, which is fixed in the anti conformation, is also known .


Chemical Reactions Analysis

3-Deaza-3-methyl-dA CEP is stable under recommended storage conditions: -20 °C, dry . It reacts with strong oxidizing agents .

Safety And Hazards

3-Deaza-3-methyl-dA CEP is not classified as a hazardous substance or mixture according to OSHA (29 CFR 1910.1200) . In case of accidental release, avoid raising and breathing dust, provide adequate ventilation . As conditions warrant, wear a NIOSH approved self-contained breathing apparatus and appropriate personal protection (safety goggles, heavy rubber gloves and rubber boots) .

Future Directions

The use of 3-deaza-3-methyl-dA in oligonucleotides for replication assays has provided the most direct evidence to date showing that 3MeA is a significant block to two of the main replicases in eukaryotes . This suggests that further investigation of these compounds as antitubercular agents is warranted .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)/t42-,43+,44+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZRWOEDDAVIO-IHHNYUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deaza-DA cep

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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